Product packaging for Pyrene-PI(Cat. No.:CAS No. 139143-25-2)

Pyrene-PI

Cat. No.: B150145
CAS No.: 139143-25-2
M. Wt: 516.5 g/mol
InChI Key: VBIVPQHGEARBEM-CDFZIERKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene-PI is a specialized core-pyrene π-structure organophotocatalyst designed for advanced photopolymerization and materials science research. This compound functions as a highly effective metal-free photoinitiator catalyst (PIC), capable of generating free radicals upon exposure to near-UV and visible light sources, including LEDs, laser diodes, and halogen lamps . Its strong molecular orbital coupling results in enhanced absorption properties (typically around 350-410 nm), making it highly efficient even under low-intensity, soft irradiation conditions . Researchers primarily value this compound for its role in two key photopolymerization processes: Free Radical Polymerization (FRP) of acrylates and Free Radical-Promoted Cationic Polymerization (FRPCP) of epoxides, often in combination with additives like iodonium salts or amines . Beyond polymerization, the pyrene core is a cornerstone in developing functional materials. Its remarkable fluorescence properties, including high quantum yield and sensitivity to the local environment, make it an excellent molecular probe in fluorescence spectroscopy and aggregation-induced emission (AIE) systems . Furthermore, pyrene-based structures are integral to the synthesis of covalent organic frameworks (COFs), which exhibit great potential in photocatalysis, chemical sensing, and energy storage due to their extended π-conjugation and robust charge carrier transport . This compound is also a valuable building block in organic electronics, contributing to the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells (OSCs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29O9P B150145 Pyrene-PI CAS No. 139143-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139143-25-2

Molecular Formula

C26H29O9P

Molecular Weight

516.5 g/mol

IUPAC Name

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl hydrogen phosphate

InChI

InChI=1S/C26H29O9P/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21-31H,1-2,4,13H2,(H,32,33)/t21?,22-,23+,24-,25-,26?/m0/s1

InChI Key

VBIVPQHGEARBEM-CDFZIERKSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5[C@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O

Synonyms

4-(1-pyreno)butylphosphorylinositol
pyrene-PI
rac-4-(1-pyreno)butylphosphoryl-1-myo-inositol

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Pyrene Pi

Advanced Synthetic Strategies for Pyrene-PI Derivatives

The synthesis of this compound derivatives often involves sophisticated strategies to control the position and nature of substituents on the pyrene (B120774) core and the imide nitrogen atoms. These strategies aim to overcome the challenges associated with the multiple reactive sites of pyrene and the need for precise molecular architecture.

Direct Functionalization Approaches for the this compound Core

Direct functionalization of the pyrene core within this compound structures allows for the late-stage modification of pre-formed imide-containing scaffolds. The pyrene core possesses several positions amenable to electrophilic aromatic substitution (SEAr), primarily the 1, 3, 6, and 8 positions, which exhibit higher electron density mdpi.comworktribe.comnih.gov. Functionalization at these sites can be achieved through classical methods such as bromination, formylation, and acetylation worktribe.comnih.gov. For instance, bromination of pyrene can lead to substitution at the 1, 3, 6, and 8 positions mdpi.com.

Beyond classical SEAr, transition metal-catalyzed C–H activation has emerged as a valuable tactic for functionalizing specific C–H bonds in organic compounds, including pyrene mdpi.comnih.govresearchgate.net. This approach allows for the introduction of various functional groups directly onto the pyrene scaffold. For example, Pd(II)-catalyzed C–H arylation and alkylation have been applied to the C10 position of N-(pyren-1-yl)picolinamide, guided by a bidentate directing group mdpi.com. Copper-mediated dehydrogenative biaryl coupling of 1-aminopyrene (B158619) with 1,3-azoles also enables functionalization mdpi.com.

Functionalization of the less accessible 2 and 7 positions, often referred to as 'nodal plane positions', is considered challenging mdpi.comworktribe.com. However, Ir-catalyzed regioselective C–H borylation has been reported to functionalize pyrene at the 2 and 7 positions, yielding pyrene-2,7-bis(boronate) esters mdpi.comcapes.gov.br. These borylated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions mdpi.comcapes.gov.br.

Regioselective and Asymmetric Functionalization Techniques for this compound

Controlling regioselectivity during the functionalization of the pyrene core is critical due to its multiple reactive sites, which can lead to mixtures of isomers that are difficult to separate uky.edu. While selective mono- and tetra-substitution at the 1,3,6,8 positions can be achieved, obtaining selectively di- or tri-substituted products at these positions often requires multistep synthetic sequences nsf.gov.

Strategies for achieving regioselectivity include the use of directing groups in C–H activation reactions mdpi.com and the careful selection of reaction conditions and reagents nih.govnsf.gov. For instance, Lewis acid-catalyzed formylation/acetylation or bromination of pyrene can selectively lead to functionalization at the K-region (4, 5, 9, 10 positions) worktribe.comnih.gov. One strategy for regioselective substitution involves initial functionalization of the K-region, followed by controlled introduction of other functional groups nsf.gov. Bromination, acylation, and formylation reactions have shown moderate to high regioselectivity in functionalizing the K-region of pyrene nsf.gov.

Asymmetric functionalization of pyrene, which is important for creating chiral pyrene derivatives with unique chiroptical properties, represents a growing area of research nih.govrsc.orgworktribe.com. While challenging, progress has been made in developing methods for asymmetric functionalization, particularly at the K-region rsc.org.

Tandem Reactions and Fused Architectures in this compound Synthesis

Tandem reactions and the construction of fused architectures are powerful strategies for building complex this compound molecular structures. These approaches involve sequences of reactions that occur in situ or the fusion of additional rings onto the pyrene-imide core.

The fusion of imide moieties directly onto the pyrene core leads to structures like pyrene diimides (PyDIs). For example, pyrene tetracarboxylic diimides containing five-membered imide rings have been synthesized thieme-connect.comnih.gov. These structures are often electron-deficient and exhibit interesting electronic properties thieme-connect.comnih.gov.

π-Extended pyrenes with fused nonbenzenoid or benzenoid rings can be synthesized, resulting in novel electronic, photophysical, and supramolecular properties rsc.orgrsc.org. Examples include nanographene structures composed of naphthalimide moieties fused to a pyrene core rsc.orgrsc.org. Diels-Alder reactions followed by decarbonylation have been used to synthesize fused imide derivatives acs.org. Cyclocondensation reactions between pyrene-4,5,9,10-tetraone and o-diamine derivatives have been employed to synthesize twisted pyrene-fused azaacenes core.ac.uk. These fused architectures can lead to improved solubility and tailored electronic properties acs.org.

Design Principles for Tailored this compound Molecular Structures

The design of this compound molecular structures is guided by the desired electronic, optical, and self-assembly properties for specific applications. This involves the strategic incorporation of various functional moieties and the use of different linkers or spacers.

Incorporation of Electron-Donating and Electron-Accepting Moieties into this compound

Incorporating electron-donating (D) and electron-accepting (A) moieties into this compound structures is a common strategy to create donor-acceptor systems with tunable intramolecular charge transfer (ICT) characteristics acs.orgacs.org. The pyrene core itself can act as either an electron donor or acceptor depending on the attached groups acs.org.

Electron-donating groups such as amines (e.g., diarylamino groups, diethylamino groups) and electron-accepting groups such as imides (e.g., naphthalimide, perylene (B46583) diimide, thieno[3,4-c]pyrrole-4,6-dione (B1257111) - TPD) or boryl groups can be introduced onto the pyrene core or attached to the imide nitrogen atoms nih.govacs.orgwhiterose.ac.ukacs.orgnih.gov. The position of these substituents on the pyrene core significantly influences the extent of ICT and the resulting photophysical properties acs.org. For instance, diarylamino donor and diarylboryl acceptor substituents placed at the 1,6- and 2,7-positions of pyrene lead to different photophysical properties due to varying orbital interactions acs.org. 1,6-substituted pyrene derivatives have shown stronger electron-donating and -accepting properties and smaller HOMO-LUMO gaps compared to 2,7-substituted derivatives acs.org.

The incorporation of D-A units into conjugated polymers incorporating pyrene and imide moieties, such as those based on pyrene as a donor and benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione (TPD) as acceptors, has been explored for applications in organic photovoltaics whiterose.ac.uk. The electron-deficient imide group in TPD makes it an effective electron acceptor when polymerized with electron-rich monomers like pyrene, facilitating charge transfer along the polymer backbone whiterose.ac.uk.

Synthesis of this compound Conjugates with Diverse π-Spacers

Different types of π-spacers can be employed, including alkynes, arylenes, and other conjugated linkers acs.orgrsc.orgresearchgate.net. The introduction of alkyne bonds, for example, can enlarge the π-conjugated system and enhance electron transport acs.org. Aryleneethynylene spacers have also been used to bridge triarylamine units with pyrene end-caps, modulating self-ordering and electron distribution researchgate.net.

In some cases, flexible alkyl chains serve as spacers, influencing interactions between the pyrene moieties and the polymer backbone in pyrene-functionalized polymers nih.govmdpi.com. The length of the alkyl spacer can impact excimer formation and intramolecular energy transfer nih.govmdpi.com.

The synthesis of conjugates can involve cross-coupling reactions, such as Suzuki cross-coupling, to connect pyrene-imide building blocks with other functional units rsc.org. For example, pyrene-fused rylenediimide conjugates have been synthesized by connecting porphyrin boronic ester building blocks to acceptor moieties rsc.org. The nature of the spacer can lead to varying degrees of electronic coupling or decoupling between the linked units rsc.org.

Helical and Fused Polycyclic this compound Systems

The integration of pyrene units into helical and fused polycyclic systems results in molecules with intriguing structural and electronic properties. Helically twisted nanographenes and fused polyaromatic hydrocarbons incorporating pyrene have been synthesized, exhibiting distinct photophysical characteristics and potential for applications in organic electronics and chiral materials. mdpi.comnih.govnih.govchemrxiv.orgrsc.orgworktribe.comresearchgate.net

Synthesis of pyrene-helicene hybrids, for instance, has been achieved through methods like photocyclisation reactions. nih.gov These hybrids can adopt co-planar or stacked arrangements in the solid state, differing from the parent helicenes. nih.gov Studies on pyrene-based researchgate.nethelicenes, prepared via Wittig reaction and intramolecular photocyclization, have shown strong face-to-face and edge-to-face π–π interactions in the solid state. worktribe.com The torsion angle of the helical structure in these compounds influences π–π interactions and frontier molecular orbital energy levels. worktribe.com

Fused polycyclic systems incorporating pyrene often involve extending the π-conjugation, leading to altered electronic and optical properties. mdpi.comnih.gov Synthetic routes to pyrene-fused π-extended acene derivatives have been explored, utilizing strategies like annulative π-extension (APEX). nih.govrsc.org This approach has enabled the synthesis of fused polypyrenes and helically twisted nanoribbons with precisely controlled structures. nih.govrsc.org For example, stereospecific APEX reactions have been used to synthesize helically twisted nanoribbons by integrating helicenes into the K-regions of a pyrene nanoribbon, achieving significant end-to-end twists and high conformational stability. rsc.org

This compound Containing Polymer Architectures and Nanoparticles

This compound units have been successfully incorporated into various polymer architectures and nanoparticles, leveraging the unique properties of pyrene, such as its fluorescence and π–π stacking ability. uky.eduresearchgate.netpsu.eduacs.orgacs.orgdntb.gov.ua These materials find applications in areas like light harvesting, sensing, and drug delivery.

Polymerization-induced self-assembly (PISA) has been employed to synthesize light-responsive pyrene-containing nanoparticles with different morphologies, such as spherical and worm-like micelles. researchgate.net In this method, the strong π–π stacking of pyrene moieties can be modulated by adding comonomers, which facilitates monomer diffusion during polymerization and influences nanoparticle morphology. researchgate.net UV-induced cleavage of the pyrene moieties in these nanoparticles can trigger a hydrophobic-to-hydrophilic transition, leading to nanoparticle dissociation. researchgate.net

Pyrene has also been used as a pendant group in polymers. For instance, poly(pyridine-imide) with pendent pyrene groups has been synthesized, exhibiting good solubility, thermal stability, and fluorescence properties. acs.org The aggregation of multiple polymer chains into larger structures can be driven by the π-π interactions of pyrene units within the polymer system, which is relevant for designing polymer architectures for applications like catalysis. psu.edu Pyrene-labeled poly(ethylenimine) (PEI) has also been prepared, showing typical pyrene monomer and excimer emission in aqueous solutions, with the excimer-to-monomer ratio dependent on the pyrene content. acs.org

Click Functionalization and Schiff Base Chemistry in this compound Derivatization

Click chemistry and Schiff base reactions are powerful tools for the efficient and specific functionalization of this compound and its derivatives. These reactions allow for the introduction of various functionalities, enabling the creation of complex molecular architectures and tailored properties. gnest.orgnih.govresearchgate.netrsc.orgacs.orgmdpi.comresearchgate.netnih.govrsc.orgdiva-portal.orgresearchgate.netmedchemexpress.comacs.orgsci-hub.seworktribe.com

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to attach pyrene units to various molecules and materials, including polymers and nanostructures. nih.govmdpi.comresearchgate.netdiva-portal.orgmedchemexpress.comacs.org This approach is simple, convenient, and efficient for preparing functionalized pyrene derivatives. mdpi.com For example, click chemistry has been used to install pyrene-based fluorophores onto larger molecular structures containing alkyne functionalities. nih.govacs.org Non-covalent modification of graphene through π-π stacking interactions of functionalized pyrene, introduced via click chemistry, has also been demonstrated. researchgate.netdiva-portal.org

Schiff base chemistry, involving the condensation of amines and carbonyl compounds, is another widely used method for synthesizing pyrene-containing molecules. gnest.orgresearchgate.netrsc.orgacs.orgnih.govrsc.orgresearchgate.netsci-hub.seworktribe.com Pyrene-based Schiff bases have been synthesized and explored for various applications, including corrosion inhibition and sensing. gnest.orgresearchgate.netacs.orgnih.gov The incorporation of the pyrene unit and other functional groups in the Schiff base skeleton allows for tuning of their electronic properties and interactions with other substances. researchgate.net For example, pyrene-based Schiff base molecules have been synthesized as potential corrosion inhibitors, with their electronic properties and adsorption behaviors investigated through theoretical methods. researchgate.net Pyrene-appended Schiff bases have also been developed as fluorescent sensors, exhibiting selective detection of certain metal ions.

Advanced Spectroscopic Investigations of Pyrene Pi Photophysics

Excited State Dynamics and Decay Pathways of Pyrene-PI

The excited state dynamics of this compound systems are complex and highly dependent on the molecular architecture, solvent polarity, and intermolecular interactions. Upon photoexcitation, the initial excited state can undergo various relaxation pathways, including fluorescence, intersystem crossing to the triplet state, internal conversion, and energy or electron transfer processes.

Monomer and Excimer Photophysics of this compound

Pyrene (B120774) is well-known for its characteristic monomer fluorescence, typically exhibiting a vibronically structured emission spectrum. It also has a strong propensity to form excimers – transient excited dimers formed between an excited pyrene molecule and a ground-state pyrene molecule. mdpi.com Pyrene excimers are characterized by a broad, red-shifted, and structureless emission band compared to the monomer fluorescence. mdpi.comresearchgate.net

In this compound systems, the photophysics can involve both the individual chromophore excited states (pyrene monomer and PI monomer) and excited species formed through interactions between these units. The formation of pyrene excimers in this compound systems can occur when pyrene units are in close proximity, either intramolecularly in systems with multiple pyrene units or intermolecularly in aggregated states. researchgate.netnih.gov The efficiency of excimer formation is influenced by factors such as the concentration of the pyrene units, their spatial arrangement, and the flexibility of the linker connecting them to the PI unit. researchgate.netuwaterloo.ca Studies have shown that the ratio of excimer to monomer fluorescence intensity (Ie/Im) can serve as a qualitative measure of excimer formation efficiency and can be sensitive to the local environment, including polarity and molecular organization. nih.govuwaterloo.ca

Research on pyrene-labeled polymers and molecules has demonstrated that the distance between pyrene units significantly influences excimer formation; excimers are readily formed when the distance is between 4 and 10 Å, while pyrene remains primarily in its monomeric state at distances exceeding 10 Å. researchgate.net

Long-Lived Excited States in this compound Systems

This compound systems can exhibit long-lived excited states, particularly triplet states or charge-separated states, which are crucial for applications like photocatalysis and sensing. nih.goviisertvm.ac.innih.govresearchgate.netrsc.org The presence and lifetime of these long-lived states are heavily influenced by the interplay between the pyrene and PI units.

In some Pyrene-PDI dyads, excitation can lead to the formation of long-lived charge-transfer states. iisertvm.ac.in For instance, a study on a pyrene-PDI-pyrene triad (B1167595) observed a long-lived charge transfer state with a lifetime of 5 µs in a moderately polar solvent like chloroform. iisertvm.ac.in This long lifetime provides ample opportunity for bimolecular reactions, such as quenching by oxygen, which is essential for efficient singlet oxygen sensitization. nih.gov

The electronic configuration of the lowest lying excited state plays a significant role in determining the excited state lifetime. nih.gov In metal-organic dyads incorporating pyrene and phenanthroline ligands, energy transfer from a metal-to-ligand charge-transfer (MLCT) state to a pyrene-centered intraligand (³IL) state can lead to significantly extended excited-state lifetimes, sometimes exceeding tens of microseconds. nih.govresearchgate.net This suggests that strategic molecular design can effectively channel excitation energy into long-lived states.

Triplet State Dynamics and Annihilation Processes

Triplet states in this compound systems are important intermediates in various photophysical and photochemical processes, including energy transfer, electron transfer, and triplet-triplet annihilation (TTA). Accessing the triplet manifold in these systems is often crucial for their function. iisertvm.ac.inresearchgate.net

Intersystem crossing (ISC) from the excited singlet state to the triplet state is a key pathway for populating triplet states. The efficiency of ISC can be influenced by factors such as spin-orbit coupling, which can be enhanced by the presence of heavy atoms, or by exchange interactions with paramagnetic species. nii.ac.jprsc.org

Triplet-triplet annihilation (TTA) can occur when two molecules in their triplet excited state collide, leading to the formation of one molecule in a higher-energy singlet excited state and another in the ground state. This higher-energy singlet state can then emit fluorescence, a process known as TTA photon upconversion. rsc.orgacs.org Pyrene and perylene (B46583) derivatives are known annihilators in TTA-based upconversion systems. acs.org The efficiency of TTA is dependent on the concentration of triplet states and their diffusion rate.

Studies on pyrene/PDI thin-film blends have shown that triplet-state formation can occur through charge recombination mechanisms. researchgate.net This highlights the interconnectedness of electron transfer and triplet state dynamics in these systems.

Intra- and Intermolecular Electronic Processes in this compound

The close proximity and electronic interaction between the pyrene and PI units in this compound systems facilitate various intra- and intermolecular electronic processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms in this compound

PET and ICT are fundamental processes in donor-acceptor systems like this compound, where the pyrene unit typically acts as an electron donor and the perylene imide unit as an electron acceptor. researchgate.netrsc.org Upon excitation, an electron can be transferred from the pyrene (donor) to the PI (acceptor), or within a single molecule if it possesses both donor and acceptor characteristics (ICT). researchgate.netsemanticscholar.org

The occurrence and efficiency of PET and ICT in this compound systems are highly sensitive to the surrounding environment, particularly solvent polarity. rsc.orgresearchgate.netresearchgate.net Polar solvents tend to stabilize the charge-separated state formed after electron transfer, thereby accelerating the PET process. researchgate.net Conversely, non-polar solvents may favor energy transfer pathways. researchgate.net

Studies have shown that the introduction of π-spacers between the pyrene and acceptor units can influence the ICT process and tune the electronic properties of the molecule. researchgate.net The nature of the linker connecting the pyrene and PI moieties plays a crucial role in mediating these electron transfer processes. rsc.org Time-resolved spectroscopy is a powerful tool for investigating the kinetics of PET and ICT, revealing ultrafast charge separation dynamics. researchgate.net

Förster Resonance Energy Transfer (FRET) and Competing Energy Transfer Pathways in this compound Dyads

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in its excited state and an acceptor chromophore in its ground state through dipole-dipole coupling. acs.orgnih.gov For efficient FRET to occur, there must be sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the distance between the donor and acceptor must be within the Förster radius (typically 10-100 Å). nih.gov

In this compound dyads, pyrene can act as a donor and the perylene imide as an acceptor, as the emission spectrum of pyrene often overlaps with the absorption spectrum of PDI derivatives. nih.govmdpi.com FRET from pyrene to PDI has been observed and characterized in various systems, including DNA-templated assemblies and covalently linked dyads. nih.govbeilstein-journals.org

The efficiency of FRET in this compound systems is dependent on the distance and relative orientation between the pyrene and PI units, as well as the spectral overlap. nih.gov In some cases, FRET can be highly efficient, leading to significant quenching of pyrene fluorescence and enhanced emission from the PDI unit. nih.govmdpi.com

Importantly, FRET often competes with other photoinduced processes, such as PET and internal conversion. researchgate.netbeilstein-journals.org The dominant pathway is determined by the relative rates of these competing processes, which are influenced by the molecular structure, the linker, and the environment. researchgate.net For example, in polar solvents, PET may be favored over FRET, while in non-polar environments, FRET can be the dominant energy transfer pathway. researchgate.net Understanding the balance between FRET and competing pathways is essential for designing this compound systems with desired photophysical properties for specific applications.

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena in this compound

Pyrene derivatives are often studied for their aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) properties, which are contrary to the aggregation-caused quenching (ACQ) typically observed in many traditional fluorophores gdut.edu.cnresearchgate.netnih.govnih.govmdpi.com. While pyrene itself can exhibit ACQ in aggregated states due to π-π interactions leading to excimer formation and quenched fluorescence, strategic molecular design can impart AIE or AIEE characteristics to pyrene-based compounds gdut.edu.cnresearchgate.netmdpi.com.

The AIE/AIEE phenomenon in pyrene-based systems is often attributed to mechanisms that restrict intramolecular motion (RIM) or suppress photoinduced electron transfer (PET) in the aggregated state gdut.edu.cnnih.govacs.orgnih.gov. In dilute solutions, these compounds may exhibit weak or quenched fluorescence due to flexible rotations or efficient PET pathways gdut.edu.cnacs.orgnih.gov. Upon aggregation, the restricted movement of molecular rotors or the inhibition of PET pathways leads to increased radiative decay and thus enhanced fluorescence gdut.edu.cnnih.govacs.orgnih.gov. For instance, the addition of water to solutions of some pyrene-based Schiff bases has been shown to induce aggregation and significantly increase fluorescence intensity and lifetime, a behavior attributed to the suppression of PET through hydrogen bonding interactions with water acs.orgnih.gov.

Aggregation can also lead to the formation of excimers or aggregates with distinct emission profiles compared to the monomer emission nih.govresearchgate.netnih.gov. The type of aggregation (e.g., H- or J-aggregates) and the extent of π-π stacking can significantly influence the resulting emission properties, including spectral shifts and quantum yields nih.govchinesechemsoc.org. Studies on pyrene-based hexaarylbenzene derivatives, for example, have demonstrated AIEE features influenced by steric conformations and electronic communication between the pyrene and phenyl rings gdut.edu.cn.

Advanced Spectroscopic Characterization Techniques for this compound

Advanced spectroscopic techniques are indispensable for elucidating the complex photophysics of pyrene-based compounds, particularly their excited-state dynamics and aggregation behavior.

Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Analysis of this compound

Time-resolved fluorescence spectroscopy is a powerful tool for studying the excited-state decay processes of pyrene-based compounds and distinguishing different emissive species, such as monomers and excimers nih.govacs.orgnih.govresearchgate.netacs.orgoptica.orgacs.org. Fluorescence lifetime analysis provides insights into the rates of radiative and non-radiative decay pathways.

Pyrene monomer emission typically exhibits a relatively long fluorescence lifetime, often in the range of tens to hundreds of nanoseconds, depending on the solvent and environment wikipedia.orgatamanchemicals.comnih.govoptica.org. This long lifetime allows for excited-state reactions, such as excimer formation, to occur nih.gov. Excimer emission, resulting from the interaction of an excited-state pyrene molecule with a ground-state pyrene molecule, is characterized by a broad, red-shifted band and a shorter fluorescence lifetime compared to the monomer nih.govacs.org.

Studies using time-resolved fluorescence spectroscopy on pyrene-labeled systems, such as oligonucleotide probes or phospholipids (B1166683) in monolayer assemblies, have utilized the distinct lifetimes of pyrene monomer and excimer to investigate molecular interactions, spatial relationships, and energy transfer processes nih.govresearchgate.netacs.org. For instance, changes in the ratio of excimer to monomer emission intensity and their respective decay times can serve as indicators of molecular proximity and flexibility nih.gov. The analysis of multi-exponential fluorescence decays is often necessary to account for heterogeneous environments or the presence of multiple excited-state species optica.orgacs.org.

Transient Absorption Spectroscopy of this compound Excited States

Transient absorption (TA) spectroscopy is a complementary technique to fluorescence spectroscopy that allows for the direct probing of excited states, including singlet and triplet states, as well as transient species formed upon photoexcitation acs.orgnih.govacs.orgnih.govnih.govaip.orgosti.govresearchgate.netresearchgate.net. This technique provides crucial information about the dynamics of excited-state processes, such as intersystem crossing, internal conversion, and charge transfer.

TA spectroscopy has been employed to study the ultrafast dynamics of pyrene and its derivatives, revealing processes occurring on picosecond and even femtosecond timescales acs.orgaip.orgosti.govresearchgate.net. For example, femtosecond TA studies have investigated the internal conversion dynamics from higher excited singlet states in pyrene acs.orgresearchgate.net. TA measurements can also provide evidence for the formation and decay of excimers and other aggregated species, with studies showing excimer formation occurring on picosecond timescales in some pyrene-based systems aip.orgosti.gov.

Furthermore, TA spectroscopy is valuable for investigating charge transfer states in pyrene-based donor-acceptor systems or complexes nih.govresearchgate.net. By monitoring the transient absorption features associated with charge-separated species, researchers can gain insights into the electron transfer dynamics and the nature of the excited states involved nih.govresearchgate.net.

Environmental (Solvatochromic, Acidochromic) and Structural Effects on this compound Photophysics

The photophysical properties of pyrene-based compounds are significantly influenced by their local environment and molecular structure gdut.edu.cnmdpi.comchinesechemsoc.orgaip.orgosti.govresearchgate.netrsc.orgresearchgate.netnih.govrsc.org.

Solvatochromism, the dependence of absorption and emission spectra on solvent polarity, is commonly observed in pyrene derivatives, particularly those with donor-π-acceptor architectures or significant charge transfer character in their excited states mdpi.comresearchgate.netrsc.orgresearchgate.netnih.govrsc.org. Changes in solvent polarity can stabilize excited states differently, leading to shifts in emission wavelengths rsc.orgresearchgate.netrsc.org. Studies on pyrene-based liquid crystalline dimers, for instance, have shown solvatochromic fluorescence, with emission profiles varying significantly depending on the solvent polarity mdpi.comresearchgate.net.

Acidochromism, the change in spectral properties upon changes in pH, can occur in pyrene-based compounds containing protonable sites, such as imine nitrogens or amine groups researchgate.netnih.govrsc.org. Protonation or deprotonation can alter the electronic structure and excited-state properties, leading to noticeable shifts in absorption and emission spectra researchgate.netrsc.org. This sensitivity to pH makes some pyrene derivatives suitable for use as fluorescent pH sensors rsc.org.

Structural modifications to the pyrene core or the introduction of substituents can dramatically impact the photophysical behavior gdut.edu.cnchinesechemsoc.orgaip.orgosti.gov. The extent of π-conjugation, the presence of flexible or rigid linkers, and the position of substitution can influence intramolecular interactions, energy transfer pathways, and the propensity for aggregation and excimer formation gdut.edu.cnchinesechemsoc.orgaip.orgosti.gov. For example, studies comparing isomeric pyrene derivatives have shown that the position of a substituent can affect the extent of π-π stacking and the dynamics of excimer formation aip.orgosti.gov. Precise regulation of the distance and interaction strength between pyrene units through structural design can control emission energy and kinetics in the solid state chinesechemsoc.org.

Computational and Theoretical Studies of Pyrene Pi Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications for Pyrene-PI

DFT and TDDFT are powerful computational tools extensively used to investigate the electronic structures and excited-state properties of organic molecules, including systems containing pyrene (B120774) and pyromellitic diimide moieties. These methods allow for the calculation of various parameters that are critical for understanding the behavior of these compounds in different applications, such as organic electronics and photochemistry. Studies utilizing DFT and TDDFT have provided valuable insights into the fundamental electronic characteristics of this compound systems researchgate.netacs.orgacs.orgscience.govege.edu.trnih.govbeilstein-journals.orgresearchgate.netresearchgate.netreading.ac.ukrsc.orguni.lu.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in this compound Systems

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a cornerstone of computational studies on this compound systems, providing essential information about their electronic and reactive properties uni.lu. DFT calculations allow for the visualization and energy determination of these orbitals. In systems combining pyrene and pyromellitic diimide, the spatial distribution of HOMO and LUMO can reveal the nature of electronic transitions and potential charge transfer phenomena researchgate.netuni.lu. Studies on pyrene derivatives have shown that the electron clouds in the HOMO and LUMO are often primarily located on the pyrene core, although substituents can influence their delocalization beilstein-journals.org. For pyromellitic diimide derivatives, the LUMO levels are typically low-lying, suggesting they can act as n-type organic semiconductors researchgate.netresearchgate.net. The interaction between the pyrene (often acting as a donor or chromophore) and pyromellitic diimide (often acting as an acceptor) moieties in this compound systems can lead to significant changes in the HOMO-LUMO gap and orbital localization compared to the isolated units uni.lu. The energy gap between the HOMO and LUMO is inversely related to chemical hardness and directly impacts the stability and reactivity of the compound.

Electronic Transitions and Charge Distribution Analysis in this compound

TDDFT calculations are widely applied to study the electronic transitions and absorption spectra of this compound systems acs.orgscience.govnih.govresearchgate.net. These calculations predict the energies and intensities of electronic excitations, providing a theoretical basis for interpreting experimental UV-Vis spectra acs.orgscience.govresearchgate.net. The nature of these transitions, such as π-π* transitions localized on the pyrene or diimide units or charge transfer transitions between them, can be elucidated through the analysis of the molecular orbitals involved and the change in charge distribution upon excitation acs.orgege.edu.trreading.ac.uk. Studies on pyrene-based systems have indicated that electronic transitions often have a significant π-π* character science.govreading.ac.uk. Analysis of charge distribution in this compound systems, often performed using methods like Mulliken charge analysis or Natural Bond Orbital (NBO) analysis, helps in understanding the polarity and charge transfer characteristics in both the ground and excited states. Uneven charge distribution can occur in π-stacked pyrene systems, which is attributed to incomplete orbital overlap. For charge transfer complexes involving pyromellitic diimide, computational studies have investigated the extent of charge transfer and its impact on properties researchgate.netscience.govresearchgate.net.

Computational Prediction and Validation of this compound Photophysical Parameters

Computational methods, particularly TDDFT, are used to predict various photophysical parameters of this compound systems, including absorption and emission wavelengths, oscillator strengths, and excited-state lifetimes acs.orgscience.govnih.govuni.lu. These predicted values can then be compared and validated against experimental photophysical measurements science.govreading.ac.uk. Theoretical studies aim to tune the photophysical properties of pyrene-based systems by modifying their structure, for instance, by adding substituents or linking multiple units uni.lu. The accuracy of these predictions depends on the chosen computational method and basis set nih.gov. For example, specific DFT functionals have been tested for their suitability in predicting the excited-state properties of pyrene and its derivatives nih.gov. Computational studies have explored how structural features and the surrounding environment (e.g., solvent effects) influence the absorption and emission characteristics of pyrene-containing molecules acs.orgnih.gov.

Advanced Quantum Chemical Methodologies for this compound Excited States

While DFT and TDDFT are computationally efficient for larger systems, more advanced ab initio quantum chemical methodologies are often necessary for a more accurate description of the excited states of molecules, particularly when dealing with complex electronic phenomena like strong correlation or conical intersections.

Multi-Reference Perturbation Theory (MRPT) and Ab Initio Approaches for this compound Excited States

Multi-Reference Perturbation Theory (MRPT) methods, such as Generalized Multi-Configuration Quasi-Degenerate Perturbation Theory (GMCQDPT), and other ab initio approaches are employed to study the excited states of pyrene and its derivatives with higher accuracy, especially for low-lying singlet excited states like ¹Lₐ and ¹Lᵦ. These methods are capable of providing a more balanced description of states with multi-configurational character, which is often important for accurately predicting excitation energies and understanding the nature of excited states. Ab initio studies on pyrene have investigated its excited states and their properties, including in the context of charge transfer complexes. MRPT calculations have been used to explore how substitution on the pyrene core affects the energetic ordering of excited states. While computationally more demanding than DFT/TDDFT, these advanced ab initio methods provide crucial benchmarks and deeper theoretical understanding of the excited-state landscape of this compound systems.

Theoretical Modeling of Energy and Electron Transfer Rates in this compound Dyads

Theoretical modeling is crucial for understanding photoinduced processes such as energy and electron transfer in systems containing a pyrene unit linked to another molecular entity, forming a dyad. These processes are fundamental to the function of pyrene-based materials in applications like organic photovoltaics and light-emitting diodes nih.govnih.govreadthedocs.iomdpi.com.

Förster resonance energy transfer (FRET) theory is often applied to model energy transfer rates in pyrene dyads, particularly when there is spectral overlap between the pyrene emission and the absorption of the acceptor moiety nih.govmdpi.com. The efficiency and rate of energy transfer are dependent on the distance between the donor (pyrene) and acceptor, as well as their relative orientation and the spectral properties nih.govmdpi.com. For a pyrene-perylenediimide dyad, efficient energy transfer from the pyrene unit to the perylene (B46583) bisimide moiety has been observed and modeled, with calculated energy transfer rates in the order of 10^9 s⁻¹ nih.gov.

Theoretical calculations, often combined with experimental techniques, are used to investigate the competition between energy and electron transfer pathways in dyads nih.govnih.gov. The nature of the linking unit and the polarity of the environment can significantly influence these rates nih.govnih.gov. For instance, studies on pyrene-perylenediimide dyads embedded in polymer matrices showed that polar environments accelerate electron transfer, while non-polar environments favor energy transfer nih.gov. Theoretical studies on pyrene-terpyridyl systems have also explored photoinduced electron transfer processes nih.gov.

Computational approaches can help in determining the thermodynamic energy change for electron transfer using methods like Weller-type analysis, which utilizes electrochemical data and spectroscopic information nih.gov.

Structure-Property Relationships through Computational Analysis for this compound

Computational analysis is a powerful tool for establishing structure-property relationships in pyrene-based materials, allowing for the prediction and rational design of compounds with desired characteristics atamankimya.comlabsolu.ca. By correlating structural features with calculated electronic, electrochemical, and optical properties, researchers can gain valuable insights into how molecular design impacts performance fishersci.cawikipedia.orgchem960.comuni-freiburg.denih.gov.

Computational studies using DFT and TDDFT are routinely used to investigate how modifications to the pyrene core or the introduction of different substituents affect properties such as electronic band gaps, absorption and emission spectra, and electrochemical potentials fishersci.cawikipedia.orgchem960.comuni-freiburg.de. These studies help in understanding the underlying electronic reasons for observed experimental trends wikipedia.orgchem960.com.

The relative orientation of pyrene units in conjugated systems can also lead to different structural and optical properties, as demonstrated by computational studies comparing different linear pyrene polymers atamankimya.com.

Impact of π-Topology on Electronic Band Gaps of this compound and Isomers

The topology of the π-electron system has a significant impact on the electronic band gap of polycyclic aromatic hydrocarbons, including pyrene and its isomers nih.govresearchgate.net. Computational studies comparing pyrene with its structural isomer, azupyrene, which possesses a non-alternant π-topology, have highlighted these effects nih.gov.

DFT calculations and experimental studies have shown that the electronic band gap of azupyrene is smaller than that of pyrene nih.gov. The difference in optical band gaps can be even more pronounced nih.gov. This difference is attributed to the non-alternant nature of azupyrene's π-electron system, which leads to a different distribution of molecular orbitals compared to the alternant system of pyrene nih.gov. The non-alternant topology can result in a more localized charge distribution nih.gov.

Studies on other polycyclic aromatic hydrocarbons have also shown that the HOMO-LUMO energy gap is correlated with molecular topology, with the extent of the decrease in the energy gap as a function of size being linked to the topology researchgate.net. Within a family of isomers, the number of resonant sextets can influence the HOMO-LUMO gap researchgate.net.

Computational analysis of the frontier molecular orbitals of pyrene and azupyrene clearly shows the differences in their electronic configurations due to their distinct topologies.

Substituent Effects on Electrochemical and Optical Properties of this compound

The introduction of substituents onto the pyrene core is a common strategy to tune its electronic, electrochemical, and optical properties fishersci.cawikipedia.orgchem960.comuni-freiburg.de. Computational studies are invaluable for predicting and explaining the effects of different substituents at various positions on the pyrene moiety fishersci.cachem960.com.

DFT and TDDFT calculations have been used to study the effects of both electron-donating and electron-withdrawing groups on the electronic properties of pyrene derivatives fishersci.cachem960.comlabsolu.ca. These studies show that substituents can influence the HOMO and LUMO energy levels, thereby altering the HOMO-LUMO gap fishersci.cachem960.com. Electron-accepting groups tend to decrease the LUMO energy, while electron-donating groups increase the HOMO energy chem960.com. Both types of substituents can be effective in reducing the HOMO-LUMO energy gap in mono-substituted pyrenes chem960.com.

The position of the substituent on the pyrene ring is also critical fishersci.cachem960.com. Computational analysis can help determine the most suitable substitution positions for achieving desired electronic effects, such as significant reductions in the lowest electronic excitation energy fishersci.ca. For example, studies on substituted pyrenes indicated that substitutions at the 1- and 4-positions can lead to a larger red shift in the π-π* transition chem960.com.

Computational studies on pyrene derivatives with aryl substituents like thienyl and furyl groups have shown that the HOMO-LUMO orbitals can be delocalized between the pyrene core and the aryl substituents, impacting their electrochemical and optical properties wikipedia.org. The introduction of heterocyclic ring spacers between pyrene and other functional groups has been shown computationally to reduce the band gap and broaden the absorption spectra through intramolecular charge-transfer.

Supramolecular Chemistry and Self Assembly of Pyrene Pi Architectures

Non-Covalent Interactions in Pyrene-PI Aggregates

The self-assembly of this compound derivatives is dictated by specific non-covalent interactions, with π–π stacking playing a prominent role.

Directed π–π Stacking Interactions in this compound Assemblies

π–π stacking interactions are crucial for the self-assembly of molecules containing large aromatic systems like pyrene (B120774) and perylene (B46583) imide. These interactions arise from the attractive forces between the delocalized π electrons of adjacent aromatic cores. In this compound systems, both the pyrene and perylene imide moieties contribute to these stacking interactions.

Detailed investigations using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and X-ray diffraction (XRD) provide evidence for the presence and nature of these π–π interactions in this compound aggregates. beilstein-journals.orgscientific.netacs.orgrsc.org For instance, changes in absorption and emission spectra upon aggregation are indicative of π–π stacking and excimer formation. beilstein-journals.orgmdpi.comrsc.org XRD measurements can reveal the packing arrangement and intermolecular distances within the self-assembled structures, confirming the presence of ordered π-stacked columns. beilstein-journals.orgmdpi.comacs.org

Hydrogen Bonding and Other Intermolecular Forces in this compound Self-Assembly

In addition to π–π stacking, hydrogen bonding and other intermolecular forces, such as van der Waals interactions and electrostatic interactions, can significantly influence the self-assembly of this compound derivatives. The presence of functional groups capable of forming hydrogen bonds, such as amide or imide groups, can direct the assembly process and stabilize the resulting structures. acs.orgresearchgate.netresearchgate.netrsc.orgacs.orgmdpi.com

For example, perylene bisimide dyes bearing amide functionalities can self-assemble into tightly bound dimers through a combination of π–π stacking and hydrogen bonding. researchgate.net Similarly, bis-urea compounds with perylene bisimides have been shown to self-assemble into nanoscale rods driven by both hydrogen-bonding and π–π stacking interactions. acs.org The interplay between hydrogen bonding and π–π stacking can lead to hierarchical self-assembly, resulting in diverse morphologies like fibers and nanotubes. acs.orgrsc.org

Other forces, such as van der Waals interactions, particularly between alkyl chains attached to the aromatic cores, can also play a role in influencing the packing and solubility of this compound derivatives, thereby affecting their self-assembly behavior. semanticscholar.orgrsc.org Electrostatic interactions can also contribute to the multilayer deposition of materials incorporating pyrene and perylene diimide derivatives. nih.gov

Controlled Self-Assembly of this compound

The ability to control the self-assembly of this compound compounds allows for the creation of functional materials with tailored properties. This control can be achieved by varying molecular design, solvent conditions, concentration, and temperature.

Formation of Liquid Crystalline Mesophases (Columnar, Nematic) by this compound Derivatives

Pyrene and perylene imide derivatives are known to form liquid crystalline phases, particularly columnar mesophases, due to their rigid aromatic cores and the presence of flexible alkyl chains. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net These columnar structures, formed by the stacking of the aromatic cores, provide pathways for efficient charge transport, making these materials promising for organic electronic applications. beilstein-journals.orgmdpi.comresearchgate.net

Pyrene-based columnar liquid crystals have shown potential as electron-transporting materials. beilstein-journals.org Perylene diimide derivatives frequently adopt columnar organization stabilized by strong π–π interactions. beilstein-journals.orgresearchgate.net The specific type of columnar mesophase (e.g., hexagonal or rectangular) can depend on the molecular structure and packing. beilstein-journals.orgresearchgate.net The introduction of substituents, such as swallow-tail alkyl chains, can influence the formation and stability of these mesophases, as well as the material's solubility and processing characteristics. acs.org

Compound TypeMesophase TypeKey Interaction(s)Reference
Perylene-basedColumnar hexagonalπ–π stacking beilstein-journals.orgresearchgate.net
Pyrene-basedColumnar rectangularπ–π interactions beilstein-journals.orgresearchgate.net
Perylene diimideColumnar or lamellarπ–π stacking researchgate.net
Perylene diimideHexagonal columnarπ–π stacking, H-bonding mdpi.comresearchgate.net

Supramolecular Polymerization and Gelation using this compound

This compound derivatives can undergo supramolecular polymerization, where monomers assemble through non-covalent interactions to form extended, polymer-like structures. acs.orgresearchgate.netdntb.gov.uanih.gov This process can be controlled to yield supramolecular polymers with defined lengths and architectures, including block copolymer-like structures. acs.org The driving forces for supramolecular polymerization in these systems often involve a combination of π–π stacking and hydrogen bonding. acs.orgresearchgate.net

Some this compound compounds can also form supramolecular gels, which are three-dimensional networks formed by the self-assembly of gelator molecules in a solvent. acs.orgmdpi.comsemanticscholar.orgrsc.orgresearchgate.net Gelation often relies on the formation of fibrous network structures stabilized by π–π stacking and/or hydrogen bonding. acs.orgresearchgate.netrsc.org The morphology and mechanical properties of these gels can be controlled by factors such as the ratio of different components in co-assembled systems or the solvent conditions. mdpi.comresearchgate.net For instance, co-assembled gels of pyrene derivatives with perylenediimide have shown morphology changes from nanoparticles to nanofibers depending on the molar ratio of the components. mdpi.comresearchgate.netnih.gov

Nanoparticle Formation via this compound Self-Assembly Principles

The self-assembly of this compound derivatives can also lead to the formation of nanoparticles. scientific.netrsc.orgrsc.orgworktribe.com This can occur through controlled aggregation in solution, often driven by solvent-specific effects or the design of amphiphilic molecules. rsc.orgmdpi.com

For example, perylenemonoimide appended pyrene (PMIAPy) conjugates have been shown to form fluorescent organic nanoparticles through dynamic self-assembly in a solvent-specific manner. rsc.orgrsc.org The formation of these nanoparticles is influenced by interactions such as pyrene excimer formation and H-aggregation of the perylene segments. rsc.org The ability to form nanoparticles via self-assembly is advantageous for applications requiring nanoscale materials, such as bioimaging or drug delivery, although these specific applications are outside the scope of this article. worktribe.commdpi.com The morphology of these self-assembled nanostructures can range from spherical nanoparticles to nanofibers, depending on the specific molecular structure and assembly conditions. mdpi.comresearchgate.netnih.gov

Self-Assembly OutcomeKey Driving Force(s)Examples / MorphologiesReference
Liquid Crystalsπ–π stackingColumnar (hexagonal, rectangular) beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net
Supramolecular Polymersπ–π stacking, Hydrogen bondingExtended chains, Block copolymers acs.orgresearchgate.netnih.gov
Gelsπ–π stacking, Hydrogen bondingFibrous networks, Nanotubes acs.orgmdpi.comresearchgate.netrsc.org
Nanoparticlesπ–π stacking, Solvent effectsSpherical nanoparticles, Nanofibers scientific.netrsc.orgrsc.orgworktribe.com

Host-Guest Interactions and Complexation with this compound

Host-guest chemistry involving pyrene-perylene imide (Py-PI) systems is a significant area within supramolecular chemistry, driven by the strong π-π interactions and complementary electronic properties between electron-deficient perylene imides (specifically, perylene diimides, PDI) and electron-rich polycyclic aromatic hydrocarbons (PAHs) like pyrene. These interactions facilitate the formation of well-defined supramolecular architectures with tunable properties.

Perylene diimides (PDIs) are widely utilized as building blocks for supramolecular assemblies due to their robust π-π stacking capabilities and notable optoelectronic characteristics. acs.org The electron-deficient nature of the PDI core makes it an effective host for electron-rich guest molecules such as pyrene. sci-hub.sescispace.comnih.gov The binding affinity in these host-guest systems is primarily attributed to these complementary π-π stacking interactions, alongside other non-covalent forces like van der Waals interactions. sci-hub.senih.gov

Research has explored the complexation of pyrene with various PDI-based host structures, including metallacages and poly(ester-imide)s. sci-hub.sescispace.comnih.govreading.ac.ukresearchgate.netrsc.orgworktribe.comnih.gov For instance, highly emissive PDI-based metallacages have been shown to effectively encapsulate PAHs, including pyrene, triphenylene, and perylene. sci-hub.sescispace.comnih.govresearchgate.networktribe.com The complexation with these guests allows for the fine-tuning of the emission properties of the host-guest systems. sci-hub.sescispace.comnih.govresearchgate.networktribe.com

Detailed studies using 1H NMR spectroscopy have provided insights into the host-guest interactions. Significant upfield shifts observed for the aromatic protons of the guest molecules upon complexation indicate strong interactions within the host cavity. sci-hub.sescispace.comresearchgate.net Binding constants (Ka) for these interactions can be determined through techniques like 1H NMR titration experiments. sci-hub.sescispace.comresearchgate.net For example, studies on PDI-based metallacages have reported binding constants with perylene as high as 2.41 × 10⁴ M⁻¹ in acetonitrile. sci-hub.sescispace.comnih.govresearchgate.networktribe.com Another study involving a dibenzylamine (B1670424) perylene diimide derivative demonstrated binding to PAHs with calculated binding constants (Ka) on the order of ~10⁴ M⁻¹. nih.gov This study also indicated that the binding affinity followed the trend pyrene > perylene > phenanthrene (B1679779) > naphthalene (B1677914) > anthracene, and theoretical modeling suggested that while exchange and dispersion (π-π interactions) are the driving forces, the recognition ability is also influenced by the electrostatic component. nih.gov

Poly(ester-imide)s containing naphthalene-1,4,5,8-tetracarboxylic diimide (NDI) residues, which are structurally related to PDIs, have also been shown to interact with pyrene through supramolecular binding at the diimide residues. reading.ac.ukrsc.orgnih.govchemrxiv.org This complexation results in upfield complexation shifts in the 1H NMR spectra, providing evidence of the binding event. reading.ac.ukrsc.orgnih.govchemrxiv.org In some cases, particularly with chain-folding polyimides, pyrene has been shown to bind by intercalation between adjacent diimide residues via complementary π-π stacking. reading.ac.ukrsc.orgnih.govchemrxiv.org

The nature of the host structure significantly influences the host-guest interactions. Macrocyclic hosts incorporating PDI units can recognize aromatic guests through mechanisms driven by hydrophobic effects and/or donor-acceptor interactions. researchgate.netchinesechemsoc.org Studies on cationic cyclophane dimers linked with PDI have demonstrated guest-binding abilities towards hydrophobic guests. acs.org

Furthermore, the electronic interactions between the perylene imide host and the pyrene guest can be pronounced, especially when linked through host-guest interactions facilitated by other supramolecular entities like cyclodextrins. nankai.edu.cn For example, electronic interactions between a perylene bisimide derivative grafted with cyclodextrins and pyrene guests have been observed. nankai.edu.cn

The geometrical adaptability of the guest molecule also plays a role in the binding affinity within certain PDI-based hosts, such as chiral cyclophanes. nih.gov While π-π interactions are the primary driving force, the ability of the guest to fit into the host cavity influences the strength of the complexation. nih.gov

The study of host-guest interactions and complexation involving this compound systems is crucial for designing functional supramolecular materials with tailored optical, electronic, and recognition properties. The ability to control and understand these non-covalent interactions opens avenues for applications in areas such as sensing, information encryption, and controlled assembly. acs.orgsci-hub.sescispace.comnih.govresearchgate.networktribe.comrsc.org

Here is a table summarizing some representative data on binding constants from the search results:

Host SystemGuest MoleculeSolventBinding Constant (Ka)Reference
PDI-based metallacage (e.g., 4c)PeryleneAcetonitrile2.41 × 10⁴ M⁻¹ sci-hub.sescispace.comnih.govresearchgate.networktribe.com
Dibenzylamine perylene diimide derivativePyreneCHCl₃~10⁴ M⁻¹ nih.gov
Dibenzylamine perylene diimide derivativePeryleneCHCl₃~10⁴ M⁻¹ nih.gov
Dibenzylamine perylene diimide derivativePhenanthreneCHCl₃~10⁴ M⁻¹ nih.gov
Dibenzylamine perylene diimide derivativeNaphthaleneCHCl₃~10⁴ M⁻¹ nih.gov
Dibenzylamine perylene diimide derivativeAnthraceneCHCl₃~10⁴ M⁻¹ nih.gov

Note: The specific structure of the this compound compound can vary depending on the research. The table above lists data for PDI-based hosts interacting with pyrene or perylene as representative examples of the host-guest chemistry discussed.

Advanced Applications of Pyrene Pi in Functional Materials

Pyrene-PI in Organic Electronics and Optoelectronics

Pyrene-based materials, including those incorporating imide functionalities, are recognized as promising candidates for organic electronic and optoelectronic devices due to properties such as high charge carrier mobility, thermal stability, and tunable emission characteristics. researchgate.netrsc.orgresearchgate.networktribe.commdpi.com The planar fused ring structure of pyrene (B120774) facilitates π-π stacking, which is crucial for efficient charge transport in organic semiconductors. rsc.orgresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been explored as active components in OLEDs, particularly for achieving efficient blue emission. worktribe.commdpi.comchinesechemsoc.orgchinesechemsoc.org The incorporation of pyrene units can provide stable blue light emission and high charge carrier mobility. researchgate.netchinesechemsoc.org However, a challenge in using pyrene derivatives in OLEDs is the tendency for excimer formation in the solid state, which can quench fluorescence and reduce efficiency. rsc.orgworktribe.comchinesechemsoc.org

Research has focused on molecular design strategies to mitigate excimer formation and enhance efficiency in non-doped OLEDs. For instance, a pyrene[4,5-d]imidazole-pyrene molecule, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), was developed using pyrene[4,5-d]imidazole as a weak electron donor and pyrene as a weak electron acceptor. chinesechemsoc.orgchinesechemsoc.org This molecule exhibits a hybridized local and charge-transfer (HLCT) excited state, leading to high photoluminescence quantum efficiencies in both solution (82%) and solid state (52% in neat film). chinesechemsoc.org A non-doped blue OLED based on PyPI-Py demonstrated excellent performance, achieving a maximum brightness of 75,687 cd m⁻², a maximum current efficiency of 13.38 cd A⁻¹, and a maximum external quantum efficiency (ηext) of 8.52%. chinesechemsoc.orgchinesechemsoc.org Notably, the ηext showed minimal roll-off at high brightness, remaining at 8.35% at 10,000 cd m⁻² and 8.05% at 50,000 cd m⁻². chinesechemsoc.org This performance is among the highest reported for non-doped blue OLEDs based on the pyrene unit. chinesechemsoc.org

Pyrene-functionalized materials have also been investigated as hole-transporting materials (HTMs) in solution-processed OLEDs. nih.govresearchgate.net Pyridine-substituted pyrene derivatives, such as 2,6-diphenyl-4-(pyren-1-yl)pyridine (Py-03), 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO), 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), and 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), have been designed and synthesized for this purpose. nih.govresearchgate.net These materials exhibit suitable HOMO values for efficient hole injection and demonstrate stable device performance with reduced efficiency roll-off. researchgate.net For example, a device using Py-Br as the HTM achieved a maximum luminance of 17300 cd/m² and a maximum current efficiency of 22.4 cd/A. researchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

Pyrene-based materials are also promising organic semiconductors for OFETs due to their high charge carrier mobility and favorable π-π stacking. researchgate.networktribe.commdpi.comuky.edu Pyrene's planar structure and extended conjugation facilitate efficient charge transport, which is essential for OFET performance. researchgate.net

Pyrene derivatives have been utilized as semiconducting layers in OFETs. For example, pyrenyl-substituted oligothiophene derivatives have been explored as p-type semiconducting materials, with devices fabricated via vacuum evaporation showing hole mobility values in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹. uky.edu While these values were lower than related distyryl oligothiophenes, suggesting that non-planar structures and disordered crystalline thin films can impact performance, the potential of pyrene as a building block for OFETs remains significant. uky.edu Optimized FET devices using pyrene organic radical derivatives have shown low operating voltages and excellent p-type characteristics. uky.edu

Application in Organic Photovoltaic Cells (OPVs)

Pyrene-containing compounds, including those with imide structures, have found application in organic photovoltaic cells (OPVs) as active materials or additives. rsc.orgworktribe.commdpi.com The optical absorption properties of pyrene make it suitable for solar energy conversion. rsc.org

A novel pyrene-imidazole derivative, 9,10-diphenyl-9H-pyreno[4,5-d]imidazole (PyPI), has been utilized as a third component in ternary organic solar cells. frontiersin.org PyPI can form efficient π-π stacking in solid films, which facilitates charge transfer and suppresses fullerene aggregation within the active layer. frontiersin.org In a ternary OSC based on PTB7-Th: PyPI: PC₇₁BM, the addition of 10% PyPI resulted in a power conversion efficiency (PCE) of 10.36%, representing a 15.88% increase compared to the binary device (8.94%). frontiersin.org The ternary device also exhibited improved thermal and light illumination stability. frontiersin.org

Development of this compound as Organic Semiconducting Materials

Pyrene and its derivatives are actively being developed as organic semiconducting materials. researchgate.netresearchgate.networktribe.comuky.edu Their attractive electronic and photophysical properties, including high charge carrier mobility and thermal stability, make them suitable building blocks for a new generation of electronic and optoelectronic devices. researchgate.netuky.edu

Modification of the pyrene structure through substitution at different positions allows for control over molecular architecture and packing, which are key factors influencing charge transport in semiconductors. researchgate.net The introduction of electron-donating or -accepting groups can tune the electronic performance of pyrene-based polymers. rsc.org Pyrene-based π-conjugated materials are considered ideal for semiconductor devices. worktribe.comnih.gov

Pyrene diimide units have also been incorporated into π-conjugated copolymers for use as active materials in lithium-ion batteries, demonstrating reversible redox processes. acs.org

This compound in Chemosensing and Fluorescent Probe Development

Pyrene-based materials, including polyimides containing pyrene units, are widely used in chemosensing and as fluorescent probes due to their tunable fluorescence properties and sensitivity to environmental changes. mdpi.comchinesechemsoc.orguky.edursc.orgmdpi.comresearchgate.netacs.orgmdpi.comnih.govaip.orgresearchgate.netrsc.orgmdpi.comscispace.com The ability of pyrene to form excimers, which exhibit distinct emission spectra compared to monomers, is a key feature exploited in sensing applications. uky.edursc.orgmdpi.comacs.orgmdpi.commdpi.comchinesechemsoc.org

A pyrene-based polyimide (Py-PI) has been synthesized and applied in the detection of tea polyphenol. researchgate.net The fluorescence intensity of the Py-PI solution and test paper showed a dependence on the concentration of tea polyphenol, indicating its potential as a fluorescent sensor. researchgate.net

Pyrene-based fluorescent porous organic polymers have also been developed for the recognition and detection of pesticides. nih.gov These polymers, bearing pyrene groups, exhibit enhanced fluorescence performance due to the extended π-conjugated structure. nih.gov A distorted conjugated structure in one such polymer (LNU-45) provided a broad interface for analyte interaction, leading to high sensitivity and selectivity in the detection of specific pesticides like trifluralin (B1683247) and dicloran. nih.gov

Molecular Design Strategies for Selective Analyte Detection with this compound

Molecular design plays a crucial role in developing this compound based chemosensors with high sensitivity and selectivity for specific analytes. Strategies often involve incorporating recognition units that can interact specifically with the target analyte, leading to a change in the fluorescence properties of the pyrene moiety. researchgate.netscirp.org

For instance, pyrene tethered to an imidazo[1,5-a]pyridine (B1214698) unit (TL18) was developed as a fluorescent chemosensor for nitro explosives, showing selective response to picric acid. researchgate.net The sensing mechanism involved hydrogen bonding interactions between the probe and picric acid. researchgate.net

Another strategy involves designing probes that undergo monomer/excimer conversion upon interaction with the analyte. A pyrene derivative (Py-Cy) with a donor-π-acceptor structure was synthesized, exhibiting monomer and excimer emissions in the red and near-infrared regions, respectively. acs.org This probe was used for the ratiometric detection of hypochlorite, which breaks a double bond in the molecule, altering its fluorescence. acs.org

Pyrene-appended Schiff base probes have been designed for the sequential detection of metal ions. mdpi.com One such probe (L) showed aggregation-induced emission enhancement and could sequentially detect Cu²⁺ and CN⁻ through an "Off-On-Off" fluorescence response. mdpi.com The detection involved excimer formation in the presence of Cu²⁺, which was reversed by the addition of CN⁻. mdpi.com

Mechanistic Studies of Pyrene-Based Sensing Responses

The sensing mechanisms of pyrene-based probes are diverse and depend on the specific design of the molecule and the nature of the analyte. A common mechanism involves the formation or disruption of pyrene excimers. rsc.orgmdpi.com Pyrene can exist in both monomer and excimer forms in solution, with the excimer emission appearing at a longer wavelength (around 450 nm) compared to the monomer emission (typically around 375 nm). wikipedia.orgrsc.org Changes in the ratio of excimer to monomer fluorescence (Isub>excimer/Isub>monomer) can be indicative of analyte binding or changes in the local environment. rsc.orgrsc.org

Other important mechanisms include photo-induced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and fluorescence resonance energy transfer (FRET). mdpi.comresearchgate.net In PET-based sensors, the fluorescence of the pyrene moiety is quenched by an electron-donating or withdrawing group in the absence of the analyte. mdpi.comresearchgate.net Upon analyte binding, the PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.comresearchgate.net Conversely, analyte binding can also induce PET, resulting in fluorescence quenching ("turn-off" response). mdpi.comnih.govmdpi.com CHEF occurs when the binding of a metal ion to a chelating site enhances the fluorescence of the fluorophore. FRET involves energy transfer between the pyrene unit and another chromophore, which is influenced by the proximity and spectral overlap of the donor and acceptor, changing upon analyte interaction. mdpi.comresearchgate.net

Aggregation-induced emission (AIE) is another phenomenon relevant to pyrene-based sensing. While pyrene itself can exhibit aggregation-caused quenching (ACQ) in some cases, appropriately designed pyrene derivatives can show enhanced fluorescence in the aggregated state. rsc.orgnih.govworktribe.comresearchgate.net This AIE property can be exploited for sensing applications where analyte binding triggers aggregation or disaggregation, leading to a change in fluorescence intensity. rsc.orgnih.gov

Furthermore, studies have explored sensing mechanisms based on quantum interference effects in pyrene-cored molecular junctions for detecting gaseous molecules. researchgate.net This highlights the potential for utilizing electronic transport properties in addition to fluorescence for sensing applications.

Detection of Metal Ions (e.g., Cu2+, Sn2+, Hg2+) using Pyrene-Based Compounds

Pyrene-based fluorescent probes have been widely developed for the selective detection of various metal ions, including environmentally toxic heavy metal ions like Cu²⁺, Sn²⁺, and Hg²⁺. rsc.orgrsc.orgmdpi.comrsc.orgnih.govmdpi.comresearchgate.net The interaction between the pyrene derivative and the metal ion leads to observable changes in fluorescence.

For example, some pyrene derivatives exhibit a decrease in monomer emission and the formation of a new emission band corresponding to the excimer upon the addition of Cu²⁺, indicating excimer formation triggered by metal binding. rsc.orgrsc.org Other pyrene-based sensors show a fluorescence "turn-off" response in the presence of Cu²⁺ and Hg²⁺, often attributed to PET mechanisms facilitated by the metal ions. mdpi.comrsc.orgresearchgate.netnih.govmdpi.com A pyrene-based Schiff base probe demonstrated a PL "Turn-Off" detection of Hg²⁺ through 1:1 complex formation with a low limit of detection (LOD). mdpi.com Another pyrene-tied imidazole (B134444) derivative also showed a PL "Turn-Off" response via 1:1 complexation with Hg²⁺. mdpi.com

Sensors for Sn²⁺ ions based on pyrene derivatives have also been reported, exhibiting aggregation-induced enhanced emission (AIEE) properties and utilizing a PET process that is inhibited upon complexation with Sn²⁺, leading to enhanced fluorescence. mdpi.com Some pyrene-based probes have shown selective sensing capabilities towards Sn²⁺ and Cu²⁺ with specific binding constants and detection limits. mdpi.com

Studies have investigated the binding affinity of pyrene-based sensors towards a range of metal ions, establishing selectivity orders. For instance, one study found the order of metal ion binding for a cystine-based sensor functionalized with pyrene to be Cu²⁺ > Hg²⁺ > Fe³⁺ > Ag⁺, among others. rsc.org Another study on fluorinated 1,3,4-oxadiazole (B1194373) derivatives investigated their sensing ability towards various metal ions, including Cu²⁺, Hg²⁺, and Sn²⁺, reporting detection limits in the range of 10⁻⁷–10⁻⁸ M for selective ions like Ag⁺, Co²⁺, and Cu²⁺. researchgate.net

Here is a table summarizing some reported detection limits and binding constants for pyrene-based metal ion sensors:

Metal IonSensing Mechanism(s)Observed Fluorescence ChangeLOD (Limit of Detection)Binding Constant (Ka)Reference
Cu²⁺PETTurn-On-1.0 × 10⁴ M⁻¹ researchgate.net
Cu²⁺Excimer formationMonomer decrease, Excimer increase-- rsc.orgrsc.org
Cu²⁺QuenchingTurn-Off-- rsc.orgnih.govmdpi.commdpi.com
Hg²⁺Excimer formation, CHEF, PET, FRETTurn-On or Turn-Off0.35 nM9.08 × 10⁵ M⁻¹ mdpi.com
Hg²⁺1:1 complexationTurn-Off-- mdpi.com
Hg²⁺QuenchingTurn-Off-- rsc.orgnih.gov
Sn²⁺AIEE, PET inhibitionTurn-On5.4 µM2 × 10⁴ M⁻¹ mdpi.com
Sn²⁺Quenching/EnhancementTurn-Off then Turn-On1.61 × 10⁻⁵ M4.51 × 10⁶ M⁻¹ mdpi.com

Sensing of Explosives and Environmental Contaminants by Pyrene-Based Compounds

Pyrene derivatives are also effective fluorescent sensors for the detection of explosives, particularly nitroaromatic compounds, and various environmental contaminants. mdpi.commdpi.comresearchgate.netresearchgate.netacs.org The electron-deficient nature of nitro explosives makes them suitable quenchers of the fluorescence of electron-rich pyrene systems through mechanisms like PET or energy transfer. mdpi.comresearchgate.net

Pyrene-based materials have been utilized for the detection of explosives such as picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-dinitrotoluene (B133949) (DNT), and 1,3,5-trinitroperhydro-1,3,5-triazine (RDX). acs.org Electrospun pyrene–polyethersulfone nanofibers were developed for sensitive and selective detection of these explosives in aqueous solutions, reporting low detection limits. acs.org The sensing often involves fluorescence quenching of the pyrene excimer emission upon interaction with the explosive molecules. acs.org

Environmental contaminants like pesticides can also be detected using pyrene-based fluorescent porous organic polymers. mdpi.com These polymers exhibit enhanced fluorescence due to expanded π-conjugated structures and utilize PET mechanisms upon interaction with pesticides, leading to rapid response and high sensitivity. mdpi.com

Beyond condensed phase sensing, pyrene-based sensors have been investigated for the detection of small gaseous molecules such as NO₂, H₂O, and NH₃. researchgate.net Theoretical studies suggest that quantum interference effects in pyrene-cored molecular junctions can play a fundamental role in the sensing process, enabling enhanced sensitivity and selectivity for individual molecules. researchgate.net

Pyrene-Based Compounds in Bioimaging and Theranostics Research

The photophysical properties of pyrene derivatives, including their fluorescence and potential for AIE, make them attractive for applications in bioimaging and theranostics, which combines diagnostic imaging with therapeutic capabilities. nih.govmdpi.commdpi.comacs.org Pyrene-based materials have been explored as fluorescent probes for visualizing biological processes and as components in systems for targeted therapy. nih.govmdpi.commdpi.com

Pyrene-Labeled Biomolecules for Mechanistic Investigations (e.g., Actin Polymerization)

Pyrene labeling of biomolecules is a widely used technique for studying biological mechanisms. Pyrene-labeled actin, specifically, has become a standard tool for measuring the kinetics of actin polymerization and investigating the interaction between actin and actin-binding proteins. cytoskeleton.comhypermol.comnih.govmdpi.comnih.gov

Actin polymerization involves the assembly of globular actin (G-actin) monomers into filamentous actin (F-actin). hypermol.com When pyrene is covalently attached to cysteine 374 of actin, the fluorescence of the pyrene label is significantly enhanced upon polymerization. cytoskeleton.comhypermol.comnih.gov This increase in fluorescence intensity allows for real-time monitoring of the polymerization process. cytoskeleton.comhypermol.commdpi.comnih.gov Cryo-electron microscopy studies of pyrene-labeled actin filaments have provided structural insights into how polymerization buries the pyrene label in a hydrophobic cavity, leading to the observed fluorescence enhancement. nih.gov This technique is crucial for understanding the dynamics of the actin cytoskeleton and the effects of various factors on actin assembly and disassembly. hypermol.commdpi.comnih.gov

Development of AIE-Active Pyrene-Based Compounds for Biological Probes

The development of aggregation-induced emission (AIE) active pyrene-based compounds is particularly relevant for biological applications. Unlike traditional fluorophores that suffer from fluorescence quenching in aggregated states (ACQ), AIEgens become highly fluorescent upon aggregation. nih.govmdpi.comnih.govacs.org This is advantageous in biological environments where probes often aggregate due to high local concentrations or interactions with cellular components. mdpi.comnih.gov

Pyrene-based AIEgens have been designed and synthesized for use as biological probes in cellular imaging and sensing. researchgate.netnih.govworktribe.comresearchgate.netmdpi.commdpi.comacs.orgacs.org These AIE-active pyrene derivatives can be small molecules, Schiff bases, polymers, or incorporated into supramolecular structures or nanoparticles. nih.govmdpi.comacs.org Their enhanced fluorescence in aggregated states allows for high signal-to-noise ratios in biological imaging. nih.gov

Examples include pyrene derivatives that exhibit AIE triggered by specific biological analytes, enabling "turn-on" fluorescent sensing in biological systems. researchgate.netnih.gov Bis(pyrene) derivatives forming supramolecular nano-aggregates with AIE properties have been successfully employed for targeted imaging in living cells. acs.org The design of pyrene-based AIEgens often involves incorporating bulky or twisted structures to restrict intramolecular rotations in the aggregated state, thereby promoting radiative decay and fluorescence. worktribe.comacs.org

Pyrene-Based Compounds as Photoinitiators in Polymer Chemistry

Pyrene derivatives have been investigated and utilized as photoinitiators (PIs) in polymer chemistry to initiate polymerization reactions upon exposure to light. mdpi.comanr.frbeilstein-journals.orgnih.govgoogle.co.jp Photoinitiated polymerization offers advantages such as spatial and temporal control, energy efficiency, and the possibility of solvent-free systems. anr.fr

Pyrene-based compounds can function as photoinitiators for both radical and cationic polymerization. anr.frbeilstein-journals.org In radical photopolymerization, photoinitiators generate free radicals upon light absorption, which then initiate the chain growth of monomers. beilstein-journals.org Type I photoinitiators undergo unimolecular bond cleavage upon excitation, while Type II photoinitiators interact with a co-initiator (e.g., an amine or hydrogen donor) through intermolecular processes like electron or hydrogen transfer to produce initiating radicals. beilstein-journals.org Pyrene derivatives can be designed to function through either Type I or Type II mechanisms, often involving energy or electron transfer processes after photoexcitation. nih.gov

For cationic photopolymerization, photoinitiators generate cationic species or strong Brønsted acids upon irradiation, which initiate the polymerization of cyclic monomers or vinyl ethers. anr.fr Pyrene-based systems can act as photoinitiator catalysts (PICs), where the pyrene moiety absorbs light and then participates in redox cycles to generate the initiating species. beilstein-journals.org Studies on core-pyrene π structures have demonstrated their efficiency as organophotocatalysts for both cationic and radical photopolymerization under near-UV–vis light. beilstein-journals.orggoogle.co.jp The strong coupling between the pyrene core and other structural units can influence their absorption properties and polymerization ability. beilstein-journals.org

The use of pyrene-based photoinitiators in multi-component systems with additives like iodonium (B1229267) or sulfonium (B1226848) salts, alkyl halides, or amines has been explored to optimize polymerization rates and conversions under different irradiation conditions. beilstein-journals.org The long-lived excited states of pyrene make them efficient in interacting with these additives to generate initiating species. nih.gov

Exploration of Nonlinear Optical (NLO) Properties of this compound

The exploration of nonlinear optical (NLO) properties in organic materials has garnered significant attention due to their potential applications in photonics, optical communications, data storage, and optical switching wikipedia.orgspiedigitallibrary.orgresearchgate.net. Materials exhibiting NLO properties can modify the characteristics of light passing through them in a nonlinear fashion, a phenomenon dependent on the intensity of the incident light nih.gov. Organic compounds, particularly those with extended π-conjugated systems, are promising candidates for NLO materials due to their large molecular polarizabilities, fast response times, and the ability to tailor their structure for specific optical functions nih.govrsc.orgrsc.org.

Pyrene, a polycyclic aromatic hydrocarbon (PAH) with a large and rigid π-conjugated system, serves as a fundamental building block in the design of organic NLO materials nih.govatamankimya.commdpi.comatamanchemicals.comfudutsinma.edu.ng. Its electronic structure and photophysical properties make it suitable for incorporation into chromophores and polymers intended for NLO applications researchgate.netnih.govatamankimya.commdpi.com. While "this compound" is not a single, precisely defined compound, research into pyrene-containing imide and polyimide structures has demonstrated interesting NLO characteristics, often arising from the extended π-conjugation and the presence of electron-donating and electron-withdrawing groups within the molecular architecture rsc.orgacs.orgrsc.org.

Detailed research findings highlight how the integration of the pyrene moiety into donor-acceptor (D-π-A) systems or conjugated polymers influences their NLO response nih.govrsc.orgacs.orgworldscientific.com. Studies on pyrene derivatives, including those with imide or related functionalities, have employed techniques such as electric-field-induced second harmonic generation (EFISH) and Z-scan measurements to quantify their second-order (β) and third-order (γ) hyperpolarizabilities and nonlinear absorption/refraction coefficients spiedigitallibrary.orgresearchgate.netmdpi.comacs.orgworldscientific.commdpi.comresearchgate.netresearchgate.net.

For instance, investigations into pyrene-pyridine chromophores have shown that their second-order NLO response can be tuned through protonation or complexation with metal centers. EFISH measurements revealed a positive NLO response for these chromophores, which could be inverted upon exposure to HCl vapors, a process that was found to be reversible mdpi.comresearchgate.net. This indicates the potential for using pyrene-imide related structures in switchable NLO applications.

Furthermore, studies on pyrene derivatives with D-π-A configurations have explored their third-order NLO properties using the Z-scan technique nih.govacs.orgworldscientific.com. These studies often demonstrate significant nonlinear absorption (e.g., reverse saturable absorption) and nonlinear refraction, which are crucial for applications like optical limiting spiedigitallibrary.orgresearchgate.netmdpi.comacs.orgresearchgate.net. The magnitude of the NLO response in these materials is strongly correlated with the efficiency of intramolecular charge transfer (ICT) facilitated by the π-conjugated system of pyrene and the nature of the attached donor and acceptor groups rsc.orgrsc.orgrsc.org.

Computational studies using Density Functional Theory (DFT) have provided valuable insights into the electronic structure and NLO properties of pyrene-based systems researchgate.netrsc.orgrsc.orgfudutsinma.edu.ngrsc.orgmdpi.comresearchgate.net. These calculations help in understanding the relationship between molecular structure, HOMO-LUMO energy gaps, dipole moments, and hyperpolarizability values rsc.orgrsc.orgfudutsinma.edu.ngrsc.org. For example, studies on pyrene derivatives with varying donor and acceptor groups have shown that the position and strength of these groups, along with the conjugated linker, significantly influence the NLO response rsc.orgrsc.org. Compounds with smaller HOMO-LUMO gaps often exhibit enhanced NLO characteristics due to facilitated charge transfer rsc.orgrsc.orgrsc.org.

Examples of NLO properties reported for pyrene derivatives include:

Compound TypeNLO Property MeasuredTechniqueKey FindingsSource
Pyrene-pyridine chromophoresSecond-order NLO response (β)EFISHTunable by protonation and metal complexation; sign inversion observed. mdpi.comresearchgate.net
Pyrene derivatives (D-π-A)Third-order NLO properties (γ, nonlinear absorption/refraction)Z-scanSignificant nonlinear absorption (RSA) and refraction; high third-order nonlinear susceptibilities observed. nih.govacs.orgworldscientific.com
Pyrene derivatives (Click-modified)Third-order NLO propertiesZ-scanImproved NLO properties and transition from saturable to reverse saturable absorption. mdpi.com
Pyrene derivatives (DFT study)Hyperpolarizabilities (β, γ)DFTNLO response influenced by donor/acceptor groups and conjugated system; correlation with HOMO-LUMO gap. rsc.orgrsc.orgrsc.org

These findings suggest that pyrene-imide structures, by leveraging the inherent properties of the pyrene core and the design flexibility offered by imide linkages, can be engineered to exhibit desirable NLO characteristics for various advanced functional material applications.

Q & A

Q. What are the key spectroscopic methods for characterizing Pyrene-PI aggregation, and how are they applied?

Answer: this compound derivatives exhibit aggregation behavior influenced by π-π and C-H···O interactions. Key spectroscopic techniques include:

  • Fluorescence Spectroscopy : Monitors emission spectra shifts to identify aggregation states (e.g., excimer formation at ~470 nm in polar solvents) .
  • UV-Vis Spectroscopy : Detects absorption bands indicative of monomeric vs. aggregated species.
  • NMR Spectroscopy : Resolves structural changes in solution (e.g., aldehyde proton shifts in aggregated states).

Q. Methodological Steps :

Prepare solutions at varying concentrations (e.g., 10⁻⁶ M to 10⁻³ M) to observe concentration-dependent aggregation.

Use temperature-controlled experiments to study thermodynamic stability of aggregates.

Compare solvent polarity effects (e.g., toluene vs. DMF) to assess solvent-driven aggregation .

Q. Table 1: Example Spectroscopic Parameters for this compound Octaaldehyde

ParameterMonomeric State (Toluene)Aggregated State (DMF)
Fluorescence λ_max420 nm470 nm
UV-Vis λ_max350 nm365 nm
NMR δ (Aldehyde H)10.2 ppm9.8 ppm

Q. How can researchers synthesize this compound derivatives with controlled functionalization?

Answer: this compound derivatives (e.g., pyrene octaaldehyde) are synthesized via:

Friedel-Crafts Acylation : Introduce aldehyde groups to pyrene cores under anhydrous conditions .

Purification : Column chromatography to isolate isomers (e.g., 1,3,6,8-tetraaldehyde vs. 1,2,4,7-substituted derivatives).

Characterization : Mass spectrometry and elemental analysis to confirm molecular weight and purity.

Q. Critical Considerations :

  • Optimize reaction time and temperature to avoid over-functionalization.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of aldehyde groups.

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data on this compound aggregation kinetics?

Answer: Contradictions often arise from solvent purity, concentration gradients, or instrumental calibration. Follow these steps:

Validation : Replicate experiments under identical conditions (solvent batch, temperature).

Cross-Validation : Use complementary techniques (e.g., dynamic light scattering for size distribution vs. fluorescence for electronic states) .

Data Triangulation : Compare results with computational models (e.g., DFT calculations for interaction energies) .

Case Study : Discrepancies in aggregation rates in DMF vs. THF may stem from trace water content. Use Karl Fischer titration to quantify solvent moisture .

Q. What experimental designs are optimal for studying solvent effects on this compound’s photophysical properties?

Answer: A robust design includes:

Solvent Series : Test solvents across polarity scales (e.g., hexane, toluene, DMF, water).

Concentration Gradients : Map aggregation thresholds (e.g., critical aggregation concentration via fluorescence quenching).

Temperature Dependence : Assess thermodynamic stability via Arrhenius plots of aggregation rates .

Q. Table 2: Solvent Polarity vs. This compound Aggregation

SolventPolarity IndexAggregation Threshold (M)Dominant Interaction
Hexane0.0>10⁻³π-π stacking
DMF6.410⁻⁴C-H···O
Water10.2<10⁻⁶Hydrophobic collapse

Q. How can the PICO framework guide hypothesis formulation in this compound interaction studies?

Answer: Apply PICO (Population, Intervention, Comparison, Outcome) :

  • Population : this compound derivatives in solution.
  • Intervention : Varying solvent polarity or substituent groups.
  • Comparison : Aggregation behavior vs. non-functionalized pyrene.
  • Outcome : Quantify changes in fluorescence quantum yield or aggregation stability.

Example Hypothesis :
"Increasing solvent polarity (Intervention) reduces the critical aggregation concentration (Outcome) of pyrene octaaldehyde (Population) compared to unmodified pyrene (Comparison)."

Q. What methodologies ensure data integrity in this compound studies, particularly in interdisciplinary collaborations?

Answer:

Documentation : Maintain raw data logs (spectra, reaction conditions) with timestamps .

Peer Review : Regular lab meetings to critique experimental design and data interpretation .

Plagiarism Checks : Use software (e.g., Turnitin) to validate originality in manuscripts .

Q. How can researchers evaluate intermolecular interactions in this compound crystals?

Answer:

X-ray Crystallography : Resolve π-π distances (<3.5 Å) and C-H···O angles (~120°) .

Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 60% π-π, 30% C-H···O).

Theoretical Modeling : Use Gaussian or ORCA software to calculate interaction energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.